molecular formula C4H8N2 B3048396 3-Aminobutanenitrile CAS No. 16750-40-6

3-Aminobutanenitrile

Cat. No.: B3048396
CAS No.: 16750-40-6
M. Wt: 84.12 g/mol
InChI Key: PPBSMPOYVPZOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobutanenitrile, also known as β-Aminobutyronitrile, is an organic compound with the molecular formula C4H8N2. It is a nitrile derivative with an amino group attached to the third carbon of the butanenitrile chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the amino group on the butanenitrile chain .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-cyanopropene. This method involves the use of a metal catalyst, such as palladium or nickel, under hydrogen gas at high pressure. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminobutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobutanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Aminobutanenitrile is unique due to the specific positioning of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

3-aminobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSMPOYVPZOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903768
Record name NoName_4511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-40-6
Record name Butyronitrile, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminobutanenitrile
Reactant of Route 2
Reactant of Route 2
3-Aminobutanenitrile
Reactant of Route 3
3-Aminobutanenitrile
Reactant of Route 4
3-Aminobutanenitrile
Reactant of Route 5
Reactant of Route 5
3-Aminobutanenitrile
Reactant of Route 6
3-Aminobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.